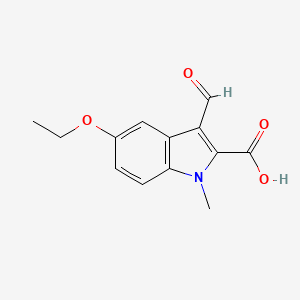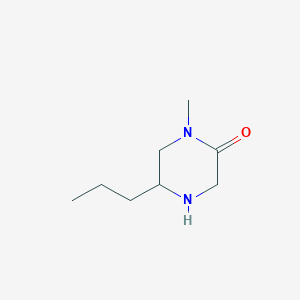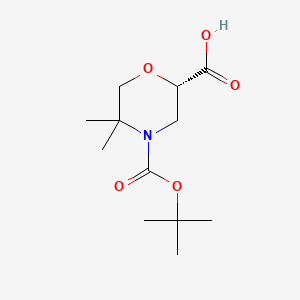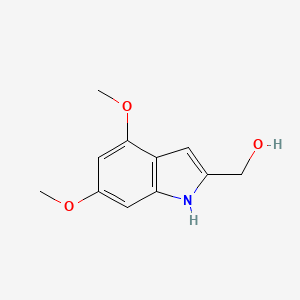
2,3-Dimethoxy-4-(methylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-4-(methylthio)pyridine is an organic compound with the molecular formula C8H11NO2S It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 3 positions and a methylthio group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4-(methylthio)pyridine typically involves the introduction of methoxy and methylthio groups onto a pyridine ring. One common method involves the reaction of 2,3-dimethoxypyridine with a methylthiolating agent under controlled conditions. For example, the reaction can be carried out using methylthiol chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods typically use a packed column reactor with a suitable catalyst to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxy-4-(methylthio)pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylthio group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidation of the methylthio group yields sulfoxides or sulfones.
Substitution: Substitution of methoxy groups can lead to the formation of various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,3-Dimethoxy-4-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-4-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where the methoxy groups are replaced by other functional groups. Additionally, the methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may exhibit different chemical and biological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxy-5-(methylthio)pyridine: Similar structure but with the methylthio group at the 5 position.
2,4-Dimethoxy-3-(methylthio)pyridine: Similar structure but with the methoxy groups at the 2 and 4 positions and the methylthio group at the 3 position.
Uniqueness
The presence of both methoxy and methylthio groups on the pyridine ring allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Propriétés
Formule moléculaire |
C8H11NO2S |
|---|---|
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
2,3-dimethoxy-4-methylsulfanylpyridine |
InChI |
InChI=1S/C8H11NO2S/c1-10-7-6(12-3)4-5-9-8(7)11-2/h4-5H,1-3H3 |
Clé InChI |
WXMKRLNYYLLXQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CN=C1OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine](/img/structure/B14036171.png)


![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)



![2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14036209.png)





